molecular formula C5H14ClN B2667823 2-Methylbutan-1-amine hydrochloride CAS No. 22008-61-3

2-Methylbutan-1-amine hydrochloride

Cat. No.: B2667823
CAS No.: 22008-61-3
M. Wt: 123.62
InChI Key: AFKKTHZFBOANFY-UHFFFAOYSA-N
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Description

2-Methylbutan-1-amine hydrochloride is an organic compound with the molecular formula C5H14ClN. It is a chiral amine, often used as a building block in asymmetric synthesis and various organic reactions. The compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.

Scientific Research Applications

2-Methylbutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and the preparation of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of ammonia with 2-methylbutan-1-ol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Often carried out in an aqueous or alcoholic medium.

    Catalysts: Acid catalysts like hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation reactions using ammonia and 2-methylbutan-1-ol. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Produces amides or nitriles.

    Reduction: Yields primary amines.

    Substitution: Results in various substituted organic compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Methylbutan-1-amine hydrochloride involves its interaction with various molecular targets. As a chiral amine, it can participate in stereoselective reactions, influencing the formation of specific enantiomers in asymmetric synthesis. The compound’s amine group can form hydrogen bonds and ionic interactions with other molecules, facilitating its role in chemical reactions and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbutan-2-amine hydrochloride
  • 2-Methylpropan-1-amine hydrochloride
  • Butan-1-amine hydrochloride

Comparison

2-Methylbutan-1-amine hydrochloride is unique due to its specific chiral center, which makes it valuable in asymmetric synthesis. Compared to similar compounds, it offers distinct stereochemical properties that are crucial in the production of enantiomerically pure substances. Its hydrochloride form also provides enhanced stability and solubility, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

2-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-3-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKKTHZFBOANFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22008-61-3
Record name 2-methylbutan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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